molecular formula C14H18N2O3 B1465235 Methyl 1-(3-aminobenzoyl)piperidine-2-carboxylate CAS No. 1218650-55-5

Methyl 1-(3-aminobenzoyl)piperidine-2-carboxylate

Cat. No.: B1465235
CAS No.: 1218650-55-5
M. Wt: 262.3 g/mol
InChI Key: BMUAQGRKQAHQPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Methyl 1-(3-aminobenzoyl)piperidine-2-carboxylate involves several steps. One common method includes the reaction of 3-aminobenzoic acid with piperidine-2-carboxylic acid methyl ester under specific conditions . The reaction typically requires a catalyst and is carried out in an organic solvent such as dichloromethane. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

Methyl 1-(3-aminobenzoyl)piperidine-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 1-(3-aminobenzoyl)piperidine-2-carboxylate is widely used in scientific research due to its versatile nature. Some of its applications include:

Mechanism of Action

The mechanism of action of Methyl 1-(3-aminobenzoyl)piperidine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl 1-(3-aminobenzoyl)piperidine-2-carboxylate can be compared with other similar compounds, such as:

    Methyl 1-(4-aminobenzoyl)piperidine-2-carboxylate: This compound has a similar structure but with the amino group positioned at the 4th position on the benzoyl ring.

    Methyl 1-(3-aminobenzoyl)piperidine-3-carboxylate: This compound differs in the position of the carboxylate group on the piperidine ring.

    Methyl 1-(3-aminobenzoyl)pyrrolidine-2-carboxylate: This compound has a pyrrolidine ring instead of a piperidine ring.

Properties

IUPAC Name

methyl 1-(3-aminobenzoyl)piperidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-19-14(18)12-7-2-3-8-16(12)13(17)10-5-4-6-11(15)9-10/h4-6,9,12H,2-3,7-8,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMUAQGRKQAHQPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCCN1C(=O)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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